(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its various applications in scientific research. The chiral centres, although eclipsed by geometry, have torsion angles ranging from 7.27 to 13.08 for the 3 position, and 8.69 to 13.76 for the 4 position of the -lactam .Scientific Research Applications
Cancer Research
A novel compound, (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone (named 3u), has demonstrated significant anticancer activity. In human malignant melanoma A375 cells, 3u induces necroptosis at low concentrations and apoptosis at high concentrations. This effect is mediated through the upregulation of death receptors and scaffold protein in A375 cells (Kong et al., 2018).
Antihyperglycemic Agents
A series of aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone compounds were synthesized and evaluated for anti-hyperglycemic activity in rat models. Compounds such as 3b, 4c, and 4h showed significant activity in both sucrose-loaded model (SLM) and streptozotocin-induced model (STZ-S), indicating potential as antihyperglycemic agents (Kumar et al., 2006).
Antimitotic Compounds
Azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, with different substituents, have been described. Compounds such as 3-(naphthalen-1-yl)-4-(4-methoxyphenyl) have shown relevance as antimitotic compounds, highlighting the potential application in cancer therapy (Twamley et al., 2020).
Antimicrobial Activity
The methanol extract of Caesalpinia sappan, which includes compounds like 5-hydroxy-1,4-naphthoquinone, demonstrated growth-inhibitory effects against certain intestinal microorganisms such as Clostridium perfringens. This suggests its potential as a natural antimicrobial agent (Lim et al., 2007).
Properties
IUPAC Name |
[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-17-9-11-21(12-10-17)16-13-22(14-16)20(23)19-8-4-6-15-5-2-3-7-18(15)19/h2-8,16-17H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVXSXHSBUAUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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